Gamma-Oryzanol

Hypolipidemic Atherosclerosis Lipid Metabolism

Gamma-Oryzanol is a multi-component phytosteryl ferulate mixture with quantifiable advantages over single-molecule alternatives. 49% aortic cholesterol ester reduction (1.75-fold > ferulic acid) via dual HMG-CoA reductase/ABCG1 mechanisms; attenuates equine post-exercise CK elevation at 3.0 g/day; DPPH IC50 48 µg/mL surpasses ascorbic acid in lipid systems. NOAEL >2,000 mg/kg/day. Intact esterified architecture delivers synergistic activity lacking in ferulic acid or isolated phytosterols. Ideal for premium CVD health supplements, equine sport nutrition, and lipid-based antioxidant formulations demanding multi-target efficacy and lipid solubility.

Molecular Formula C40H58O4
Molecular Weight 602.9 g/mol
CAS No. 11042-64-1
Cat. No. B192022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-Oryzanol
CAS11042-64-1
Synonymsgamma-oryzanol
oryzanol
triacontane 3-(4-hydroxy-3-methoxyphenyl)-2-propenate
Molecular FormulaC40H58O4
Molecular Weight602.9 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C
InChIInChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1
InChIKeyFODTZLFLDFKIQH-FSVGXZBPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Oryzanol CAS 11042-64-1: Composition and Procurement Context for a Rice Bran-Derived Phytosteryl Ferulate Mixture


Gamma-Oryzanol (γ-Oryzanol, CAS 11042-64-1) is a mixture of phytosteryl ferulates naturally occurring in rice bran oil, composed primarily of cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate [1][2]. As a multi-component bioactive mixture rather than a single chemical entity, its identity and functional profile are defined by the relative abundance and synergistic interplay of its constituent ferulate esters [3]. This compositional heterogeneity underpins both its versatile pharmacological activities and the variability encountered across commercial sourcing, establishing a unique scientific and procurement profile distinct from single-molecule alternatives such as ferulic acid or isolated phytosterols.

Why Generic Substitution of Gamma-Oryzanol with Ferulic Acid or Isolated Sterols Fails: Differential Cholesterol-Lowering Efficacy and Functional Synergy


Generic substitution of gamma-oryzanol with ferulic acid or isolated phytosterols is scientifically unsupported due to quantifiable differences in hypolipidemic potency and mechanistic engagement. In hypercholesterolemic hamsters, gamma-oryzanol reduces aortic cholesterol ester accumulation to a significantly greater extent than ferulic acid, underscoring that the esterified phytosteryl ferulate structure confers functional properties not recapitulated by the free phenolic acid moiety [1]. Furthermore, the four major constituent ferulates of gamma-oryzanol demonstrate non-redundant contributions to cholesterol metabolism via distinct molecular targets; cycloartenyl ferulate predominantly inhibits HMG-CoA reductase activity, while 24-methylenecycloartanyl ferulate enhances cholesterol clearance via ABCG1 transporter upregulation [2]. These findings collectively establish that the multi-component, esterified architecture of gamma-oryzanol is integral to its biological profile, rendering single-component or free-acid alternatives functionally non-equivalent and inappropriate for applications requiring the full spectrum of gamma-oryzanol activity.

Quantitative Comparative Evidence for Gamma-Oryzanol Versus Analogs in Hypolipidemic, Antioxidant, Exercise Recovery, and Safety Applications


Gamma-Oryzanol Versus Ferulic Acid: Superior Reduction of Aortic Cholesterol Ester Accumulation in Hypercholesterolemic Hamsters

In a direct head-to-head dietary intervention study in hypercholesterolemic hamsters, gamma-oryzanol supplementation resulted in significantly lower aortic cholesterol ester accumulation compared to equivalent supplementation with ferulic acid. The oryzanol group achieved a 49% reduction in aortic cholesterol ester content relative to control, whereas the ferulic acid group showed a more modest 28% reduction. This demonstrates that the intact phytosteryl ferulate ester structure confers superior atheroprotective efficacy relative to its free phenolic acid constituent [1].

Hypolipidemic Atherosclerosis Lipid Metabolism

Gamma-Oryzanol Versus Ascorbic Acid: Comparative DPPH Radical Scavenging IC50 Values

In a direct in vitro comparison of DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, gamma-oryzanol demonstrated an IC50 value of 48 μg/mL, which was numerically lower than that of ascorbic acid at 56.50 μg/mL, indicating a modestly higher potency per unit mass in this assay system. At a concentration of 100 μg/mL, both compounds exhibited nearly identical inhibition percentages (64.56% for gamma-oryzanol versus 64.88% for ascorbic acid) [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Gamma-Oryzanol Versus Placebo and HMB: Reduction of Exercise-Induced Muscle Damage Markers in Thoroughbred Racehorses

In a 32-week controlled trial in exercising Thoroughbred racehorses, supplementation with gamma-oryzanol (3.0 g/day) resulted in significantly lower post-exercise creatine kinase activity compared to placebo (P < 0.05). The placebo group exhibited a significantly greater increase in creatine kinase following exercise, indicating elevated exercise-induced muscle damage. Blood lactate was also higher immediately after exercise in the placebo group compared to the gamma-oryzanol-supplemented group [1].

Exercise Physiology Muscle Recovery Sports Nutrition

Gamma-Oryzanol NOAEL Exceeds 2,000 mg/kg/day in 90-Day Oral Toxicity Study

In a 90-day repeated-dose oral toxicity study conducted in Sprague-Dawley rats according to OECD guidelines, gamma-oryzanol administered at doses up to 2,000 mg/kg body weight/day produced no toxicologically significant changes in general signs, body weight, food consumption, hematology, clinical chemistry, organ weights, or histopathology in either male or female animals. The no observed adverse effect level (NOAEL) was determined to exceed 2,000 mg/kg/day, the highest dose tested [1]. Additionally, acute oral toxicity studies report an LD50 > 2,000 mg/kg, and single-dose testing from commercial sources indicates LD50 ≥ 10,000 mg/kg, supporting a broad safety margin [2].

Toxicology Safety Assessment Regulatory Compliance

Differential Functional Contributions of Gamma-Oryzanol Constituent Ferulates: Cycloartenyl Ferulate vs. 24-Methylenecycloartenyl Ferulate

Mechanistic studies have elucidated that the major constituents of gamma-oryzanol, cycloartenyl ferulate and 24-methylenecycloartenyl ferulate, exert distinct and non-redundant effects on cholesterol metabolism in HepG2 hepatocytes. Cycloartenyl ferulate significantly reduced both total and free cellular cholesterol levels, triggering compensatory activation of the SREBP-2 pathway with consequent upregulation of HMG-CoA reductase and LDL receptor expression. In contrast, 24-methylenecycloartenyl ferulate produced a moderate cholesterol reduction primarily by enhancing clearance via upregulation of the ABCG1 cholesterol efflux transporter [1].

Molecular Pharmacology Cholesterol Metabolism Mechanism of Action

Gamma-Oryzanol as a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor: Binding Affinity Comparable to Lomitapide

In silico molecular docking simulations reveal that gamma-oryzanol derivatives interact with microsomal triglyceride transfer protein (MTP) lipid-binding residues, specifically Leu643, Ile666, Phe813, and Val817, with binding energy equivalent to that of lomitapide, a potent synthetic MTP inhibitor used clinically for homozygous familial hypercholesterolemia. Molecular dynamics analyses further indicate that gamma-oryzanol forms stable interactions with MTP that closely approximate those of lomitapide [1]. In vitro anticholesterol activity of gamma-oryzanol-rich extracts demonstrated an IC50 of 14.02 ± 0.23 μg/mL [1].

Lipid Metabolism Drug Discovery Molecular Docking

Best Research and Industrial Application Scenarios for Gamma-Oryzanol Based on Quantitative Differentiation Evidence


Cardiovascular Health Supplements Requiring Superior Hypolipidemic Efficacy Over Ferulic Acid

Gamma-oryzanol is the preferred ingredient for cardiovascular health formulations where atheroprotective efficacy is the primary differentiation criterion. The evidence demonstrates that gamma-oryzanol reduces aortic cholesterol ester accumulation by 49% compared to control, a 1.75-fold greater reduction than ferulic acid (28%). This superior efficacy in a validated atherosclerosis model [1] directly supports product positioning over ferulic acid-based alternatives and justifies premium pricing in the functional food and dietary supplement markets.

Equine and Canine Sports Nutrition for Exercise Recovery and Muscle Protection

Gamma-oryzanol is an evidence-supported selection for equine and canine sports nutrition products targeting exercise-induced muscle damage prevention. The demonstration that 3.0 g/day gamma-oryzanol significantly attenuates post-exercise creatine kinase elevation (P < 0.05) in Thoroughbred racehorses [1] provides the comparative performance data required for veterinary supplement procurement. This application scenario leverages gamma-oryzanol's natural origin and established safety profile (NOAEL > 2,000 mg/kg/day [2]) as differentiating advantages over synthetic ergogenic aids.

Lipid-Soluble Antioxidant Formulations as Non-Acidic Alternative to Ascorbic Acid

Gamma-oryzanol is an appropriate selection for antioxidant formulations requiring a non-acidic, lipid-soluble free radical scavenger. The DPPH radical scavenging IC50 of 48 μg/mL, which compares favorably to ascorbic acid's IC50 of 56.50 μg/mL [1], combined with its lipid solubility and compatibility with oil-based delivery systems, makes it suitable for cosmetic emulsions, functional food oils, and topical antioxidant preparations where aqueous ascorbic acid formulations are suboptimal due to pH instability or formulation incompatibility.

Functional Foods and Nutraceuticals Requiring Multi-Target Cholesterol Modulation with Defined Mechanism of Action

Gamma-oryzanol is uniquely suited for functional food and nutraceutical applications that require a multi-target cholesterol-lowering mechanism supported by defined molecular pharmacology. The dual mechanistic action, encompassing HMG-CoA reductase inhibition by cycloartenyl ferulate and ABCG1-mediated cholesterol efflux enhancement by 24-methylenecycloartenyl ferulate [1], provides a scientifically differentiated alternative to single-mechanism ingredients. The additional demonstration of MTP binding with energy equivalent to lomitapide [2] further strengthens the mechanistic rationale for procurement decisions in the nutraceutical and functional food sectors.

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